Nidulalin A

DNA Topoisomerase Enzyme Inhibition Selectivity Profile

Nidulalin A is the most potent dihydroxanthone topoisomerase II inhibitor identified, with a 78-fold selectivity over topoisomerase I (IC50: 2.2 μM vs 172 μM). It is 7.3-fold more potent than its closest analog F390B, making it the optimal choice for dose-response studies and SAR benchmarking. Its labile methoxycarbonyl group provides a well-defined metabolic stability benchmark for prodrug development. Choose Nidulalin A for reproducible, target-specific topoisomerase II inhibition without confounding off-target effects.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
Cat. No. B1242613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNidulalin A
SynonymsF 390
F-390
nidulalin A
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)OC3(C(C=CC=C3C2=O)O)C(=O)OC)O
InChIInChI=1S/C16H14O6/c1-8-6-10(17)13-11(7-8)22-16(15(20)21-2)9(14(13)19)4-3-5-12(16)18/h3-7,12,17-18H,1-2H3/t12-,16+/m1/s1
InChIKeyBVPTZDRKEDPTOX-WBMJQRKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nidulalin A: A Validated DNA Topoisomerase II Inhibitor with Defined Selectivity and Synthetic Access


Nidulalin A is a naturally occurring dihydroxanthone characterized by a distinct (4R,4aS) stereoisomeric scaffold, substituted with hydroxy groups at positions 4 and 8, a methyl group at position 6, and a methoxycarbonyl group at position 4a [1]. First isolated from the fungus *Emericella nidulans* var. *lata*, its structure was unambiguously confirmed by X-ray crystallography [2]. It has been identified as a potent inhibitor of DNA topoisomerase II and exhibits notable selectivity over topoisomerase I [3]. Beyond its enzymatic activity, Nidulalin A also demonstrates immunomodulatory effects [4]. To support its research use, both its natural isolation and robust, modern asymmetric total synthesis routes have been established [2][5].

Why Nidulalin A Cannot Be Interchanged with F390B, F390C, or Unmodified Analogs


Selecting a generic dihydroxanthone or a structurally similar derivative as a substitute for Nidulalin A introduces significant scientific risk due to marked differences in target selectivity, potency, and functional group liabilities. Direct comparative studies against its closest co-isolated analogs, F390B and F390C, reveal that Nidulalin A is the most potent topoisomerase II inhibitor in its class, while F390C acts on an entirely different target (topoisomerase I) [1]. Furthermore, the methoxycarbonyl group, central to Nidulalin A's activity, is a known point of metabolic instability, a vulnerability that has been addressed in later analogs to improve in vivo properties, underscoring that structural modifications can drastically alter performance [2]. Therefore, substituting Nidulalin A without rigorous validation jeopardizes experimental reproducibility and complicates the interpretation of mechanism-of-action studies.

Quantitative Performance Guide: Head-to-Head Selectivity and Functional Group-Driven Activity of Nidulalin A


Target Selectivity: Nidulalin A vs. Topoisomerase I and II

Nidulalin A demonstrates clear target selectivity, preferentially inhibiting DNA topoisomerase II over topoisomerase I. In a head-to-head biochemical assay, its IC50 against topoisomerase II is 2.2 μM, whereas its IC50 against topoisomerase I is 172 μM, representing a 78-fold difference in potency [1]. This level of selectivity distinguishes Nidulalin A from other class members and is critical for studies requiring specific pathway modulation.

DNA Topoisomerase Enzyme Inhibition Selectivity Profile

Class-Leading Potency: Nidulalin A vs. Analog F390B

Within its structural class, Nidulalin A is the most potent inhibitor of DNA topoisomerase II. A direct comparative study with its co-isolated analog F390B showed that Nidulalin A is over 7 times more potent, with IC50 values of 2.2 μM and 16 μM, respectively [1][2]. This significant difference in potency highlights the critical impact of specific structural features on activity, making Nidulalin A the superior choice for experiments requiring maximal target engagement.

Dihydroxanthone Structure-Activity Relationship (SAR) Cytotoxicity

Functional Group Vulnerability: The Ester Liability and Rationale for Next-Gen Analogs

The methoxycarbonyl group at the 4a position of Nidulalin A is crucial for its activity but is also a known liability due to hydrolysis by esterases, which can limit in vivo stability [1]. Recognizing this, researchers have synthesized analogs where the methoxycarbonyl group was replaced with an amide to improve stability [1]. Among these, amide analog 9a was found to retain cytotoxic activity and topoisomerase II inhibition, and importantly, demonstrated antitumor activity in a Colon 26 murine tumor model [1]. This data underscores that while Nidulalin A is the validated parent compound, its functional group drives both activity and a specific metabolic vulnerability.

Prodrug Design Metabolic Stability Esterase

Optimized Research Applications for Nidulalin A Based on Quantified Performance


Selective Inhibition of DNA Topoisomerase II in Mechanistic Studies

With a 78-fold selectivity for topoisomerase II (IC50 = 2.2 μM) over topoisomerase I (IC50 = 172 μM), Nidulalin A is optimally suited for experiments requiring specific interrogation of the topoisomerase II pathway without confounding topoisomerase I activity [1]. This high degree of selectivity allows for cleaner interpretation of downstream cellular effects, such as DNA damage response and cell cycle arrest, directly attributable to topoisomerase II inhibition.

Maximal Target Engagement in In Vitro Cytotoxicity and SAR Studies

Nidulalin A's 7.3-fold greater potency against DNA topoisomerase II compared to its close analog F390B (IC50: 2.2 μM vs 16 μM) makes it the preferred choice for establishing robust dose-response curves and for serving as a high-activity reference compound in structure-activity relationship (SAR) studies of dihydroxanthones [1]. Its use ensures a wide dynamic range for detecting modulations in activity from new analogs.

Benchmarking Metabolic Stability and Prodrug Design

Nidulalin A's labile methoxycarbonyl group serves as a well-characterized liability in medicinal chemistry, providing a defined benchmark for evaluating the metabolic stability of novel topoisomerase II inhibitors [2]. It is an ideal parent compound for prodrug development programs focused on enhancing stability against esterases, as demonstrated by the successful creation of active amide analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nidulalin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.